Minaxolone
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Overview
Description
Preparation Methods
Minaxolone is synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications
Chemical Reactions Analysis
Minaxolone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Minaxolone has been studied extensively in scientific research due to its unique properties as a neuroactive steroid. In chemistry, it serves as a model compound for studying the effects of steroidal modifications on receptor activity. In biology and medicine, this compound has been investigated for its potential as an anesthetic and its interactions with GABA_A and glycine receptors . Although it was not marketed, its pharmacokinetics and pharmacodynamics have been explored in various animal models .
Mechanism of Action
Minaxolone exerts its effects by modulating the activity of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the activity of GABA by binding to a site distinct from that of benzodiazepines, leading to increased chloride ion influx and hyperpolarization of neurons . This results in sedative, anxiolytic, and anesthetic effects. This compound also modulates glycine receptors, although with less potency .
Comparison with Similar Compounds
Minaxolone is similar to other neuroactive steroids such as alphaxalone and ganaxolone. Alphaxalone, like this compound, is a positive allosteric modulator of GABA_A receptors and has been used as an anesthetic . Ganaxolone is a synthetic analog of allopregnanolone and is used for the treatment of seizures . Compared to these compounds, this compound has a unique combination of functional groups that contribute to its specific receptor interactions and pharmacological profile .
Similar Compounds::- Alphaxalone
- Ganaxolone
- Allopregnanolone
- Hydroxydione
- Pregnanolone
Properties
CAS No. |
62571-87-3 |
---|---|
Molecular Formula |
C25H43NO3 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1 |
InChI Key |
NCGLTZSBTFVVAW-KNXRZYMVSA-N |
SMILES |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
Isomeric SMILES |
CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C |
Canonical SMILES |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
Synonyms |
11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one 2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one minaxolone minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)- |
Origin of Product |
United States |
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